(1E,2E)-bis[1-(4-bromophenyl)ethylidene]hydrazine
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Overview
Description
1,2-BIS[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINE is an organic compound characterized by the presence of two 4-bromophenyl groups attached to a hydrazine moiety through ethylidene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-BIS[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINE can be synthesized through the condensation reaction of 4-bromobenzaldehyde with hydrazine hydrate under reflux conditions. The reaction typically involves the use of an organic solvent such as ethanol or ethyl acetate. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 1,2-BIS[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-BIS[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety to amines.
Substitution: The bromine atoms in the phenyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Azines or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1,2-BIS[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 1,2-BIS[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINE involves its interaction with molecular targets through its hydrazine moiety and bromophenyl groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-bromophenyl)ethylene: Similar structure but lacks the hydrazine moiety.
4,4’-Dibromobenzil: Contains bromophenyl groups but differs in the central linkage.
Uniqueness
1,2-BIS[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINE is unique due to its combination of hydrazine and bromophenyl groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C16H14Br2N2 |
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Molecular Weight |
394.10 g/mol |
IUPAC Name |
(E)-1-(4-bromophenyl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C16H14Br2N2/c1-11(13-3-7-15(17)8-4-13)19-20-12(2)14-5-9-16(18)10-6-14/h3-10H,1-2H3/b19-11+,20-12+ |
InChI Key |
DOXQSYRMLIQLTA-AYKLPDECSA-N |
Isomeric SMILES |
C/C(=N\N=C(\C1=CC=C(C=C1)Br)/C)/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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